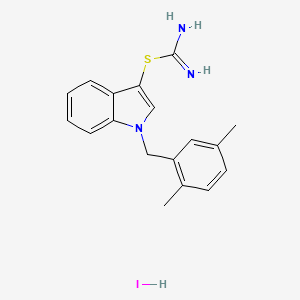

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

Properties

IUPAC Name |

[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFADHNDERBTUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves a multi-step process. One common method starts with the preparation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbamimidothioate group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets in biological systems. The indole core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The carbamimidothioate group may also play a role in binding to specific targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of indole-based imidothiocarbamate salts. Key structural analogs include:

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | TPSA<sup>a</sup> | Key Differences |

|---|---|---|---|---|---|

| 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide | Benzyl | C16H16IN3S | 409.3 | 80.1 | No methyl groups on benzyl |

| 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | 4-Chlorobenzyl | C16H15ClIN3S | 443.7 | 80.1 | Chlorine substituent increases electronegativity |

| Target compound | 2,5-Dimethylbenzyl | C17H18IN3S* | ~423.3* | ~75.0* | Methyl groups enhance lipophilicity and steric bulk |

<sup>a</sup>Topological Polar Surface Area (TPSA, Ų). *Calculated based on structural analogs .

Key Observations :

- Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing chlorine in the 4-chlorobenzyl analog. This may influence receptor-binding interactions .

- Steric Hindrance : The ortho-methyl groups in the target compound could restrict rotational freedom, affecting conformational stability .

Pharmacological Implications

- Serotonin Receptor Modulation : Indole derivatives often interact with 5-HT receptors. The dimethylbenzyl group may enhance CNS penetration compared to polar chlorobenzyl analogs .

- Metabolic Stability : Methyl groups could reduce oxidative metabolism compared to halogenated analogs, prolonging half-life .

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H17N3S·HI

- Molecular Weight : 360.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Studies indicate that the compound can modulate IDO activity, which plays a crucial role in immune response regulation and tumor microenvironment modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive metabolites .

- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is significant for conditions related to melanin production. This inhibition is dose-dependent and may have implications in skin-related disorders and cosmetic applications .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays :

- Enzyme Inhibition Studies :

Table 1: Summary of Biological Activity Assays

| Assay Type | Cell Line/Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa | 97.1 ± 13.2 | Selective cytotoxicity observed |

| Cytotoxicity | U87 | 93.7 ± 5.2 | Comparable to positive control (CPT) |

| Enzyme Inhibition | Acetylcholinesterase | 0.050 ± 0.001 | Higher potency than standard drugs |

| Enzyme Inhibition | Butyrylcholinesterase | 0.080 ± 0.001 | Significant inhibitory potential |

Case Studies

- Cancer Treatment : A recent study highlighted the effectiveness of the compound in enhancing the efficacy of traditional chemotherapy agents when used in combination therapies. This combination led to improved survival rates in murine models .

- Immunotherapy Applications : Research indicates that the compound may enhance the effectiveness of immunotherapeutic strategies by modulating immune checkpoints and promoting T-cell activation against tumors .

Q & A

Q. Basic Characterization

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL () for high-resolution refinement. For hydroiodide salts, ensure low-temperature data collection to mitigate radiation damage.

- Solid-state NMR : Resolve dynamic disorder in the dimethylbenzyl or carbamimidothioate groups. Cross-polarization magic-angle spinning (CP-MAS) can enhance sensitivity for N-labeled samples.

Advanced Application : Pair SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic structure and hydrogen-bonding networks.

How can researchers assess the stability of the hydroiodide counterion under physiological conditions?

Q. Advanced Stability Analysis

- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 4–8) at 37°C. Monitor iodide release via ion chromatography or potentiometric titration.

- Light sensitivity : UV-Vis spectroscopy can track photodegradation (common in iodides; see safety protocols in ). Use amber vials and inert packaging for storage.

Mitigation Strategy : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life.

What strategies are effective for designing SAR (Structure-Activity Relationship) studies on this compound’s indole and carbamimidothioate moieties?

Q. Advanced SAR Design

- Indole modifications : Substitute the 2,5-dimethylbenzyl group with electron-donating/withdrawing groups (e.g., methoxy, nitro) to probe electronic effects on receptor binding. Use Suzuki-Miyaura coupling () for diversification.

- Carbamimidothioate bioisosteres : Replace the thiourea group with cyanoguanidine or amidine to assess metabolic stability (refer to for synthetic routes).

Validation : Combine in vitro potency assays with ADMET profiling (e.g., microsomal stability, CYP inhibition) to prioritize leads.

How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

Q. Advanced Computational-Experimental Integration

- Force field limitations : Classical docking (e.g., AutoDock Vina) may poorly model flexible side chains. Use molecular dynamics (MD) simulations (AMBER or CHARMM) to sample conformational states.

- Protonation state errors : The carbamimidothioate group’s pKa (~8–10) affects charge at physiological pH. Perform docking with multiple protonation states ( highlights similar challenges).

Resolution : Validate docking poses with mutagenesis (e.g., alanine scanning) or cryo-EM if the target is a large protein complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.